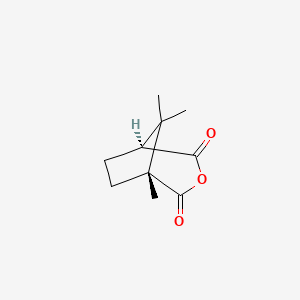

(1R,3S)-(-)-Camphoric anhydride

Description

Significance of Chiral Anhydrides in Asymmetric Synthesis

Chiral anhydrides are a class of reagents that play a crucial role in asymmetric synthesis, a field focused on the synthesis of a specific enantiomer of a chiral molecule. ethz.ch Many biologically active molecules, particularly pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov This necessitates the development of methods to produce single enantiomers, a process known as enantioselective synthesis. ethz.ch

Chiral anhydrides are particularly significant in two main strategies of asymmetric synthesis: kinetic resolution and desymmetrization.

Kinetic resolution is a method used to separate a racemic mixture (a 1:1 mixture of two enantiomers). In a kinetic resolution using a chiral anhydride (B1165640), the anhydride reacts at a faster rate with one enantiomer of the racemate than the other. ethz.ch This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted into a new, diastereomeric compound) from the unreacted, slower-reacting enantiomer. For example, chiral anhydrides can be employed in the kinetic resolution of racemic alcohols and amines. ethz.chwikipedia.org The enantioselective acylation of one enantiomer of a racemic secondary alcohol by a chiral anhydride, often in the presence of a suitable catalyst, leaves the other enantiomer of the alcohol unreacted and enantiomerically enriched. scielo.br

Desymmetrization is a strategy where a prochiral molecule, which has a plane of symmetry but can be converted into a chiral molecule in a single step, is transformed into a chiral product. Cyclic meso-anhydrides, which are achiral due to a plane of symmetry, can be opened by a nucleophile in the presence of a chiral catalyst to produce a chiral product with high enantioselectivity. rsc.orgsioc-journal.cn This approach is highly efficient as it can generate multiple stereocenters in a single transformation. The desymmetrization of meso-diols through enantioselective acylation, sometimes utilizing chiral anhydrides or chiral catalysts with achiral anhydrides, is another powerful application. nih.govthieme-connect.denih.gov

Historical Perspective of Camphor-Derived Chiral Compounds in Organic Chemistry

The use of camphor (B46023) in chemistry has a rich history, largely due to its natural abundance in both enantiomeric forms ((+)-camphor and (-)-camphor) and its fascinating array of chemical transformations. chemicalbook.comnih.gov For centuries, camphor, obtained from the camphor laurel tree, has been a subject of chemical investigation. Its structure was a significant puzzle for early organic chemists, and its eventual elucidation and synthesis were major milestones in the field.

The inherent chirality of camphor made it a prime candidate for use in the emerging field of asymmetric synthesis. nih.gov Scientists recognized that the rigid, well-defined stereochemical framework of camphor could be used to influence the stereochemical outcome of reactions. This led to the development of a vast number of chiral auxiliaries, reagents, and catalysts derived from camphor. chemicalbook.comnih.gov A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a product. nih.gov

Camphor-derived compounds have been instrumental in a wide range of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations. nih.gov One of the most famous examples is Oppolzer's sultam, a chiral auxiliary derived from camphorsulfonic acid, which has proven to be highly effective and versatile in asymmetric synthesis. nih.govnih.gov

(1R,3S)-(-)-Camphoric anhydride and its parent acid, (1R,3S)-(+)-camphoric acid, are part of this legacy. Camphoric acid itself has been used as a resolving agent for racemic mixtures and as a chiral building block in supramolecular chemistry. The anhydride, with its reactive acylating functionality, provides a direct route to introduce the chiral camphor scaffold into other molecules, for instance, through the synthesis of chiral imides and esters. This historical context underscores the foundational role that camphor and its derivatives have played in the development of modern asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZDNKRDYPTSTP-LDWIPMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188070 | |

| Record name | (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-29-9, 595-30-2 | |

| Record name | (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphoric anhydride, (1R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-camphoric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHORIC ANHYDRIDE, (1R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFF6HSW3UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1r,3s Camphoric Anhydride

Dehydration Routes from (1R,3S)-Camphoric Acid

The most direct and common approach for synthesizing camphoric anhydride (B1165640) involves the removal of a water molecule from camphoric acid. This intramolecular cyclization is facilitated by various dehydrating agents, which vary in reactivity and required reaction conditions. The general transformation is illustrated below:

Figure 1: General scheme for the dehydration of (1R,3S)-Camphoric Acid to (1R,3S)-(-)-Camphoric Anhydride.

Acetic anhydride is a widely used and effective dehydrating agent for converting dicarboxylic acids into their cyclic anhydrides. wikipedia.orgresearchgate.net The reaction involves heating camphoric acid with an excess of acetic anhydride. This process not only serves to remove water but also acts as a solvent in some cases. researchgate.net The reaction is driven to completion by the formation of acetic acid as a byproduct. wikipedia.org In some procedures, the reaction is conducted at elevated temperatures, for instance, 130 °C for several hours, to ensure complete conversion. researchgate.net

Phosphorus pentachloride (PCl₅) is a powerful dehydrating agent capable of facilitating the synthesis of acid anhydrides. While specific studies detailing the yield for its reaction with camphoric acid are not prevalent in recent literature, the general utility of PCl₅ for this type of transformation is well-established in organic chemistry. orgsyn.org The mechanism typically involves the formation of an acyl chloride intermediate, which then reacts with the second carboxylic acid group to cyclize and form the anhydride.

Methylsulfonyl chloride (MsCl) has been identified as a highly effective reagent for the dehydration of camphoric acid, often providing high yields of the corresponding anhydride. This method is particularly valued for producing camphoric anhydride with high enantiopurity. The reaction is typically carried out in the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid and methanesulfonic acid formed as byproducts. google.combaranlab.org Reports indicate that yields of up to 90% can be achieved using this method under controlled temperature conditions, generally between 50°C and 100°C. The high reactivity of the intermediate acyl mesylate is believed to drive the reaction efficiently, even with sterically hindered acids. baranlab.org

Several other reagents are known to effect the dehydration of carboxylic acids and have been applied in anhydride synthesis.

Thionyl Chloride (SOCl₂): This reagent is commonly used to convert carboxylic acids to acid chlorides, which can then be converted to anhydrides. chemicalbook.comyoutube.com The reaction of camphoric acid with thionyl chloride, often in a solvent like dioxane or dichloromethane, provides a pathway to the anhydride. chemicalbook.com

Dimethyldicarbonate (DMDC): DMDC is another reagent mentioned for the dehydration of camphoric acid.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are known dehydrating agents used in peptide coupling and can also be used for anhydride formation, although their application may lead to different diastereoselectivity compared to other methods. researchgate.net

Table 1: Summary of Dehydration Methods for (1R,3S)-Camphoric Acid

| Dehydrating Agent | Typical Conditions | Reported Yield | Reference(s) |

|---|---|---|---|

| Acetic Anhydride | Heating, often used as solvent (e.g., 130°C) | Generally high | wikipedia.orgresearchgate.netresearchgate.net |

| Phosphorus Pentachloride | Standard dehydration conditions | Effective, specific yield not detailed | orgsyn.org |

| Methylsulfonyl Chloride | Base (e.g., Triethylamine), 50-100°C | Up to 90% | google.combaranlab.org |

Alternative Synthetic Pathways to Camphoric Anhydride

Beyond the direct dehydration of camphoric acid, alternative routes starting from more readily available terpene precursors have been explored.

A notable multi-step synthesis allows for the production of camphoric anhydride from α-pinene, a major component of turpentine. caf.ac.cngoogle.com This pathway involves the transformation of α-pinene into an intermediate, bornylene, which is subsequently oxidized to yield the final product. caf.ac.cn

The key steps in this process are:

Isomerization and Addition: α-Pinene is treated with dry hydrogen chloride (HCl) at low temperatures (-5 to 0°C). This results in an isomerization and addition reaction to form 2-chlorocamphane (also referred to as bornyl chloride). google.com

Elimination: The 2-chlorocamphane undergoes dehydrochlorination using a strong base in a solvent like dimethylformamide to produce bornylene. google.com

Oxidation: The crucial step is the oxidation of bornylene. This is effectively achieved using potassium permanganate (B83412) (KMnO₄) as the oxidant in a mixed solvent system, typically acetic anhydride and water. caf.ac.cngoogle.com The reaction conditions are carefully controlled, with optimal results found at a temperature of around 40°C for 4 hours. caf.ac.cn

This method has been optimized to achieve very high yields, with reports of over 94% yield for the final oxidation step under the ideal conditions. caf.ac.cn The purity of the resulting camphoric anhydride is also reported to be very high (>99%) after recrystallization from ethanol. google.com

Table 2: Key Steps in the Synthesis of Camphoric Anhydride from α-Pinene

| Step | Starting Material | Reagents | Product | Key Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 1 | α-Pinene | Dry Hydrogen Chloride (HCl) | 2-Chlorocamphane | -5 to 0°C, 6-10 h | Not specified | google.com |

| 2 | 2-Chlorocamphane | Strong base (e.g., potassium t-butoxide) | Bornylene | 100-130°C, 3-5 h | Not specified | google.com |

Oxidative Transformations of Camphorquinone (B77051)

The conversion of camphorquinone to camphoric anhydride can be achieved through several oxidative methods. One documented approach involves the use of hydrogen peroxide (H₂O₂) as the oxidant in an acetate (B1210297) solvent. This reaction yields camphoric anhydride at approximately 68%. researchgate.net Another method is the photoxidation of camphorquinone, which can produce the target anhydride with a yield of around 80% after a 10-hour reaction time. researchgate.net These methods provide direct routes from camphorquinone, leveraging well-understood oxidation chemistry.

| Starting Material | Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Camphorquinone | H₂O₂ | Acetate | 68% | researchgate.net |

| Camphorquinone | Light/O₂ (Photoxidation) | Not Specified | ~80% (10h) | researchgate.net |

Photosensitized Oxidation Methods

Photosensitized oxidation represents another pathway for synthesizing camphoric anhydride, though with noted challenges. For instance, the photosensitized oxidation of 3-diazo camphor (B46023) has been reported to yield camphoric anhydride. researchgate.net However, this particular method is hampered by poor selectivity and low yield, producing the desired anhydride at only 38%. researchgate.net A significant drawback is the co-production of camphorquinone, which results in a product mixture that is difficult to separate. researchgate.net

Approaches via Camphoryl Silane (B1218182) Alcohol Ether Oxidation

The synthesis of camphoric anhydride from a camphoryl silane alcohol ether has been explored. This method employs ozone as the oxidant in a methylene (B1212753) dichloride solvent. google.com The reaction is notable for its requirement of very low temperatures, proceeding at -78 °C. google.com Despite the specific conditions, the reported yield for this transformation is modest, at approximately 10%. google.com

| Starting Material | Reagent | Solvent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Camphoryl silane alcohol ether | Ozone (O₃) | Methylene dichloride | -78 °C | ~10% | google.com |

General Enantioselective Synthesis of Cyclic Anhydrides

Ligand-Enabled C−H Carbonylation Strategies

Recent advancements in organic synthesis have introduced palladium-catalyzed C-H carbonylation as a powerful method for constructing cyclic anhydrides from simple aliphatic acids. google.com This strategy utilizes a Pd(II) catalyst in conjunction with a bidentate ligand to facilitate the carbonylation of β- or γ-C(sp³)–H bonds. google.com Molybdenum hexacarbonyl (Mo(CO)₆) often serves as a convenient and solid source of carbon monoxide for the reaction. google.com

This methodology is not only effective for producing a wide range of cyclic anhydrides but also offers a pathway for enantioselective synthesis. google.com By employing a chiral bidentate thioether ligand, the enantioselective C-H carbonylation of certain substrates, such as free cyclopropanecarboxylic acids, has been successfully achieved. google.com This approach provides a divergent route to valuable, functionalized carboxylic acids and their corresponding anhydrides, which can be difficult to access through conventional synthetic methods. google.com

| Catalyst System | CO Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(II) with bidentate ligand | Mo(CO)₆ | Aliphatic acids | β- or γ-C(sp³)–H carbonylation | google.com |

| Pd(II) with chiral bidentate thioether ligand | Mo(CO)₆ | Cyclopropanecarboxylic acids | Enantioselective synthesis | google.com |

Advanced Applications of 1r,3s Camphoric Anhydride in Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

In the field of stereochemistry, a chiral auxiliary is a chemical compound with existing chirality that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com The auxiliary creates a chiral environment that forces the formation of one stereoisomer over another. wikipedia.org After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. sigmaaldrich.com Camphor-derived compounds are among the most widely used chiral auxiliaries due to their conformational rigidity and steric influence. numberanalytics.com (1R,3S)-(-)-Camphoric anhydride (B1165640), in particular, serves as a powerful reagent in this class for achieving high levels of stereocontrol.

The primary function of a chiral auxiliary is to induce asymmetry in reactions that would otherwise produce a mixture of enantiomers or diastereomers. By covalently attaching the (1R,3S)-(-)-Camphoric anhydride moiety to a prochiral substrate, a new chiral molecule is formed. The inherent stereochemistry of the camphor (B46023) backbone then sterically directs the approach of incoming reagents, leading to a highly selective transformation at the prochiral center. This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds, which is critical in fields like pharmaceuticals and agrochemicals. numberanalytics.com For instance, camphor-derived auxiliaries have been successfully employed to induce high diastereoselectivity in pivotal carbon-carbon bond-forming reactions such as aldol (B89426) and Diels-Alder reactions. numberanalytics.com

One of the classical and most effective methods for separating a racemic mixture—a 50:50 mixture of two enantiomers—is through resolution. libretexts.orglibretexts.org This process involves converting the enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can therefore be separated. libretexts.orglibretexts.org

This compound is an ideal reagent for the resolution of racemic alcohols. The anhydride reacts with the racemic alcohol to form a mixture of diastereomeric half-esters. spcmc.ac.in Because the camphoric anhydride part of the molecule has a fixed (1R,3S) configuration, the resulting esters—one formed from the (R)-alcohol and the other from the (S)-alcohol—are no longer mirror images. They are diastereomers. These diastereomeric esters can then be separated using techniques like fractional crystallization or chromatography. libretexts.org Once separated, hydrolysis of each individual diastereomer yields the enantiomerically pure alcohol and recovers the chiral auxiliary's parent compound, (+)-camphoric acid. libretexts.org

Table 1: Resolution of a Racemic Alcohol using this compound

| Step | Reactants | Process | Products | Separable? |

| 1. Esterification | Racemic Alcohol ((±)-ROH) + this compound | Reaction to form half-esters | Mixture of two diastereomeric esters: (R)-Alcohol-Camphorate and (S)-Alcohol-Camphorate | No (Mixture) |

| 2. Separation | Mixture of diastereomeric esters | Fractional Crystallization or Chromatography | Separated Diastereomer 1 and Separated Diastereomer 2 | Yes |

| 3. Hydrolysis | Separated Diastereomer 1 | Cleavage of the ester bond | Optically Pure (R)-Alcohol + (1R,3S)-(+)-Camphoric Acid | N/A |

| 4. Hydrolysis | Separated Diastereomer 2 | Cleavage of the ester bond | Optically Pure (S)-Alcohol + (1R,3S)-(+)-Camphoric Acid | N/A |

The asymmetric desymmetrization of meso-cyclic anhydrides is a powerful strategy for creating complex chiral molecules from simple, achiral starting materials. researchgate.net This reaction involves the ring-opening of a prochiral anhydride with a nucleophile, catalyzed by a chiral species, to produce a single enantiomer of the product. nih.govnih.gov This method is highly valued for synthesizing chiral building blocks like hemi-esters, which are precursors to important bioactive compounds. researchgate.net While not typically the catalyst itself, camphoric acid and its derivatives are instrumental in this field, often serving as the structural backbone for chiral catalysts or ligands designed for these transformations.

Enantioselective thiolysis involves the ring-opening of a cyclic anhydride using a thiol as the nucleophile. Research has shown that chiral thiourea-based organocatalysts are highly effective for this transformation. nih.govacs.org In one study, a catalyst derived from chiral (R,R)-1,2-diphenylethylenediamine was used to promote the desymmetrization of various cyclic anhydrides with thiols. nih.govnih.gov The reaction proceeds via a double hydrogen-bonding activation mechanism, where the catalyst activates the anhydride towards nucleophilic attack. nih.gov This methodology provides access to chiral thioesters with good to excellent yields and enantioselectivities. nih.govnih.gov

Table 2: Enantioselective Thiolysis of meso-Anhydrides with a Chiral Thiourea (B124793) Catalyst

| Anhydride Substrate | Thiol Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Methylglutaric anhydride | Benzyl mercaptan | 98 | 94 |

| 3-Phenylglutaric anhydride | Benzyl mercaptan | 90 | 80 |

| cis-1,2-Cyclohexanedicarboxylic anhydride | Benzyl mercaptan | 86 | 60 |

| Glutaric anhydride | Thiophenol | 95 | 92 |

| Data sourced from a study on thiourea-catalyzed enantioselective thiolysis. nih.gov |

Similar to thiolysis, enantioselective aminolysis uses an amine as the nucleophile to open the cyclic anhydride, yielding chiral amides or carbamoyl (B1232498) carboxylic acids. The same class of chiral thiourea organocatalysts has demonstrated remarkable success in this area. nih.govnih.gov The catalyst activates the anhydride, allowing the amine to attack one of the two enantiotopic carbonyl groups preferentially. This reaction is highly efficient, affording the desired chiral products in high yields and with outstanding levels of enantioselectivity, often exceeding 90% ee. nih.govnih.gov

Table 3: Enantioselective Aminolysis of meso-Anhydrides with a Chiral Thiourea Catalyst

| Anhydride Substrate | Amine Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Methylglutaric anhydride | Aniline | 94 | 95 |

| 3-Phenylglutaric anhydride | Aniline | 90 | 90 |

| cis-1,2-Cyclohexanedicarboxylic anhydride | Aniline | 92 | 92 |

| Glutaric anhydride | Benzylamine | 93 | 94 |

| Data sourced from a study on thiourea-catalyzed enantioselective aminolysis. nih.gov |

Desymmetrization is a potent synthetic strategy that introduces chirality into an achiral molecule containing a plane of symmetry or a center of inversion (a prochiral substrate). organic-chemistry.orgnih.gov By differentiating between two identical functional groups (enantiotopic groups) within the substrate, a single, complex chiral molecule can be formed in one step. researchgate.net

This compound can be employed in the desymmetrization of prochiral substrates such as meso-diols. In this application, the anhydride acts as a chiral acylating agent. It selectively reacts with one of the two enantiotopic hydroxyl groups of the meso-diol. This reaction creates a chiral monoester, effectively breaking the substrate's symmetry and establishing a new stereocenter. The steric bulk and rigid conformation of the camphoric anhydride auxiliary guide this selective acylation, leading to the formation of the desired enantiomer of the product with high selectivity. This approach provides an efficient route to valuable chiral building blocks that possess a quaternary stereocenter. organic-chemistry.org

Applications in Asymmetric Ring-Opening Reactions of Cyclic Anhydrides

Utility as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of this compound make it a highly sought-after starting material for asymmetric synthesis. Chemists can exploit its pre-existing stereocenters to induce chirality in new stereogenic centers, a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Construction of Diverse Organic Scaffolds

Organic scaffolds are core structures from which a variety of derivatives can be synthesized. The use of chiral scaffolds is particularly important in medicinal chemistry, where the three-dimensional arrangement of functional groups is critical for biological activity. This compound serves as an excellent foundation for the construction of diverse chiral scaffolds. mdpi.com Its bicyclic system can be chemically modified in numerous ways to introduce new functionalities and ring systems. For instance, the anhydride ring can be opened by various nucleophiles to create a range of derivatives, which can then be further elaborated into more complex structures. This approach allows for the systematic development of libraries of chiral compounds for drug discovery and other applications.

The versatility of (1R,3S)-camphoric acid, the precursor to the anhydride, has been demonstrated in supramolecular chemistry, where it forms adducts with various amines to generate chains, sheets, and three-dimensional frameworks. nih.gov This ability to form well-defined, extended structures highlights its potential in the design of novel materials and complex molecular assemblies.

Precursor to Chiral Camphor-Derived Compounds and Derivatives

This compound is a direct precursor to a wide array of other chiral compounds derived from camphor. Camphor itself is a naturally occurring chiral molecule that has been used extensively as a starting material in organic synthesis. chim.itresearchgate.net The anhydride provides a convenient entry point into this class of compounds, allowing for the synthesis of derivatives that may not be readily accessible from camphor itself.

For example, reduction of the anhydride can lead to the corresponding diol, which can then be used to synthesize a variety of other functionalized camphor derivatives. The ability to introduce functionality at specific positions of the camphor skeleton is crucial for the development of new chiral auxiliaries, ligands for asymmetric catalysis, and chiral probes for studying biological processes. The synthesis of chiral β-hydroxy oxazolines from (+)-camphor and (-)-fenchone, which have been used as catalysts in asymmetric synthesis, illustrates the importance of camphor-derived building blocks. scielo.br

Derivatization for Specialized Synthetic Motifs

The chemical reactivity of this compound allows for its conversion into a variety of specialized synthetic motifs. These motifs can then be incorporated into larger molecules to impart specific structural features or chemical properties.

Recent advances in synthetic methodology have enabled the functionalization of unactivated C-H bonds, a transformation that can significantly streamline the synthesis of complex molecules. While specific examples directly utilizing this compound for remote C-H amination and alkylation to produce proline derivatives and sesquiterpenoids are not prevalent in the provided search results, the principle of using chiral templates to direct such reactions is well-established. The rigid framework of camphoric anhydride could theoretically be exploited to position a reactive group in proximity to a remote C-H bond, thereby facilitating its stereoselective functionalization. This strategy would be highly valuable for the synthesis of topologically complex molecules, where precise control over stereochemistry is paramount.

Anils, or Schiff bases, are compounds containing a carbon-nitrogen double bond. Chiral anils derived from camphor and fenchone (B1672492) can serve as valuable intermediates in asymmetric synthesis. While the direct conversion of this compound to anils is not explicitly detailed, the synthesis of related imines from camphor derivatives is known. chim.it For instance, the acid-catalyzed condensation of camphorquinone (B77051) with anilines yields keto-imines. chim.it It is conceivable that derivatives of camphoric anhydride could be transformed into related anil structures, which could then be used in cycloaddition reactions or as chiral ligands in metal-catalyzed processes.

Synthesis of Bifunctional Phase-Transfer Organocatalysts

Bifunctional organocatalysts, which possess both a Lewis basic or acidic site and a hydrogen-bond donor, are powerful tools in asymmetric synthesis. tcd.ie Camphor-derived 1,3-diamines have been utilized as scaffolds for a new class of bifunctional quaternary ammonium (B1175870) salt phase-transfer organocatalysts. mdpi.comnih.gov These catalysts incorporate (thio)urea or squaramide moieties as hydrogen-bond donors. mdpi.com The synthesis involves a multi-step process starting from (+)-camphor-derived 1,3-diamines. mdpi.comnih.gov The resulting organocatalysts have been evaluated in electrophilic heterofunctionalizations of β-keto esters and in the Michael addition of a glycine (B1666218) Schiff base with methyl acrylate. mdpi.comnih.gov While these catalysts demonstrated high conversion rates, the enantioselectivities achieved in α-fluorination and chlorination of β-keto esters were low to moderate. mdpi.comnih.gov

Table 1: Performance of Camphor-Derived Bifunctional Phase-Transfer Organocatalysts

| Reaction Type | Substrate | Conversion | Enantiomeric Excess (ee) |

| α-Fluorination | β-keto ester | Full | Up to 29% mdpi.comnih.gov |

| α-Chlorination | β-keto ester | Full | Up to 29% mdpi.comnih.gov |

| Michael Addition | Glycine Schiff base & Methyl acrylate | Full | Up to 11% mdpi.comnih.gov |

Development of Camphor Sulfonohydrazide and Sulfonamide Derivatives

Camphor has been a foundational molecule for the synthesis of various sulfonohydrazide and sulfonamide derivatives. For instance, camphor sulfonyl hydrazines have been prepared in a three-step sequence starting from (+)-camphor sulfonyl chloride. chim.it This process involves cyclization with hydrazine (B178648) monohydrate, followed by alkylation under phase-transfer conditions and subsequent reduction. chim.it Similarly, homochiral quaternary ammonium sulfonamides bearing hydrophobic camphor-derived moieties have been synthesized and have shown strong antimicrobial and antifungal activities. nih.gov

Formation of Chiral Salen Ligands

Chiral Salen ligands, which are bis-imine derivatives of salicylaldehyde (B1680747) and a chiral diamine, are highly effective in asymmetric catalysis. researchgate.net this compound is a precursor to the chiral diamine, (1R, 3S)-1,2,2-trimethyl-1,3-diaminocyclopentane. This diamine can be condensed with aromatic 1-hydroxyaldehydes to form new chiral Salen ligands. nih.gov The use of ultrasound irradiation in this condensation has been shown to be advantageous, leading to shorter reaction times and easier product isolation. nih.gov The resulting Ti(IV)(salen) complexes, formed in situ, have proven to be efficient catalysts for the enantioselective trimethylsilylcyanation of aldehydes, achieving high yields and good selectivities. nih.gov

Creation of Chiral 1,3-Diamine Ligands

Chiral 1,3-diamines derived from (+)-camphoric acid have been synthesized and employed as ligands in asymmetric reactions. researchgate.net These diamines are prepared through the reaction of 1,3-diamino-1,2,2-trimethylcyclopentane with aromatic aldehydes, followed by the reduction of the resulting diimines. researchgate.net These ligands have been successfully tested in the enantioselective alkylation of benzaldehyde (B42025) with diethylzinc, yielding 1-phenyl-1-propanol (B1198777) with good enantiomeric ratios. researchgate.net Furthermore, novel chiral 1,5-diamines have also been synthesized from (R)-(+)-camphor, offering a new family of chiral ligands with potential applications as chiral building blocks and in asymmetric transformations. scielo.brresearchgate.net

Synthesis of Chiral Maleimides via Related Oxabicyclic Anhydrides

While not a direct application of camphoric anhydride itself, the synthesis of chiral maleimides often utilizes a related oxabicyclic anhydride, the exo-Diels-Alder adduct of furan (B31954) and maleic anhydride. mdpi.comarkat-usa.org This readily available anhydride reacts with amino acid hydrochlorides in the presence of a base to yield novel chiral maleimides. mdpi.com This method provides a route to an important class of compounds used in biological and chemical applications. mdpi.comarkat-usa.org Alternative N-substituted maleimides can be synthesized from maleic anhydride and primary amines. researchgate.net

Construction of α-Aminophosphonic Acid Analogs

α-Aminophosphonic acids are phosphorus analogs of α-amino acids and exhibit significant biological activities. nih.govnih.gov While direct transformation of amino acids is one route, the Kabachnik-Fields and Pudovik reactions are common methods for their synthesis. nih.govarkat-usa.org These reactions typically involve the condensation of an amine, an oxo compound, and a phosphorus-containing reagent. nih.gov The development of stereoselective methods to produce these analogs is a key area of research. nih.gov

Preparation of Homochiral Quaternary Ammonium Salts

Homochiral quaternary ammonium salts possessing a hydrophobic camphor-derived moiety have been synthesized from (1R,3S)-(+)-camphoric acid. doaj.orgresearchgate.netresearchgate.net The synthesis involves the dehydration of camphoric acid to its anhydride, followed by reaction with a diamine and subsequent quaternization. researchgate.net These compounds exhibit interesting aggregation properties and have been evaluated for their antimicrobial and antifungal activities, showing that the monomeric form of these cationic surfactants is primarily responsible for their biological effects. researchgate.net

Mechanistic Organic Reactions Involving this compound

This compound is a versatile chiral building block derived from camphor, a readily available natural product. nih.gov Its rigid bicyclic structure and defined stereochemistry make it a valuable starting material and reagent in various advanced applications in organic synthesis. The reactivity of the anhydride functionality, combined with the inherent chirality of the camphor scaffold, allows for a range of stereoselective transformations.

Hydrolysis Pathways

The hydrolysis of this compound involves the nucleophilic attack of water on one of the two carbonyl carbons of the anhydride ring. This process leads to the cleavage of a carbon-oxygen bond and the opening of the five-membered anhydride ring. The reaction proceeds through a tetrahedral intermediate, ultimately yielding (1R,3S)-(+)-camphoric acid, the corresponding dicarboxylic acid. chemicalbook.comsigmaaldrich.com

This reaction is fundamental to cyclic anhydrides and can be catalyzed by either acid or base. The rigid, strained bicyclo[2.2.1]heptane skeleton influences the reactivity of the anhydride group. A similar hydrolysis process is observed in related structures, such as the conversion of homocamphoric anhydride to homocamphoric acid. nih.gov

Amination Reactions

Amination of this compound proceeds via nucleophilic acyl substitution, where an amine attacks one of the carbonyl groups. This reaction is regioselective, resulting in the opening of the anhydride ring to form a monoamide-monocarboxylic acid, known as a camphoramic acid. For example, reaction with ammonia (B1221849) or an amine will yield (1R,3S)-camphoramic acid or its N-substituted derivatives. nih.gov

This reaction is highly valuable for introducing the chiral camphor scaffold into more complex molecules. The resulting camphoramic acids can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, camphoric anhydride has been utilized as a precursor in the synthesis of arylpiperidine derivatives and dicyclo imines intended for use as anxiolytic and antidepressant drugs. google.com The formation of chiral gels from the salts of (1R,3S)-(+)-camphoric acid and various secondary amines also relies on this initial acid-amine interaction. nih.gov

Alkylation Reactions

Alkylation reactions involving camphoric anhydride can be achieved using potent carbon nucleophiles such as organometallic reagents. Specifically, the selective alkylation of anhydrides can be performed using Grignard reagents in the presence of a catalyst like cuprous iodide (CuI). google.com In this reaction, the Grignard reagent (R-MgX) attacks one of the carbonyl groups of the anhydride. The catalyst helps to control the reaction, favoring the addition of one alkyl group and preventing over-addition, which can occur with highly reactive organometallics. mt.comresearchgate.net

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and workup yield a keto-acid, which often exists in equilibrium with its cyclic lactone form. This method provides a pathway to asymmetrically substituted keto-acids or lactones, incorporating the chiral camphor backbone. google.com

Table 1: Overview of Mechanistic Reactions

| Reaction Type | Reagent(s) | Product Type | Key Features |

| Hydrolysis | Water (H₂O) | Dicarboxylic Acid | Ring-opening of the anhydride to form (1R,3S)-(+)-camphoric acid. nih.gov |

| Amination | Amines (R-NH₂) | Amide-Carboxylic Acid | Regioselective ring-opening to form (1R,3S)-camphoramic acid derivatives. nih.gov |

| Alkylation | Grignard Reagents (R-MgX), CuI | Keto-Acid / Lactone | Catalytic, selective addition of an alkyl group to a carbonyl carbon. google.com |

Selective Interactions with Molecular Targets in Biochemical Pathways

While numerous camphor derivatives exhibit significant biological activity, detailed mechanistic studies on the direct and selective interaction of this compound with specific molecular targets such as enzymes in biochemical pathways are not extensively documented in current literature. Its primary role in a biochemical context is often as a chiral starting material for the synthesis of more complex, biologically active molecules. google.com For example, it is a building block for drugs designed to act as anxiolytics and antidepressants, but in these cases, the final molecule, not the anhydride itself, is the agent that interacts with the biological target. google.com

Enzymes like lipase (B570770) are used in reactions involving anhydrides, but typically for the purpose of catalyzing the acylation of a different substrate, rather than the anhydride acting as an inhibitor or specific ligand to a biological target. nih.gov The value of camphoric anhydride lies in its utility to impart chirality and a rigid conformational structure to a target molecule during synthesis.

Kinetic Resolution Applications in Chemical Systems

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral reagent or catalyst. wikipedia.org this compound, being an enantiomerically pure chiral acylating agent, is well-suited for this purpose. tcichemicals.com The primary application involves the resolution of racemic alcohols and amines. nih.govnih.govethz.chnih.gov

The mechanism relies on the enantioselective acylation of the substrate. When the anhydride reacts with a racemic mixture of, for example, a secondary alcohol, it will acylate one enantiomer faster than the other. This difference in rate is due to the diastereomeric transition states formed between the chiral anhydride and each enantiomer of the alcohol, which have different energy levels.

The result is a mixture containing an enantioenriched, unreacted alcohol (the slower-reacting enantiomer) and a diastereomeric ester (the product of the faster-reacting enantiomer and the anhydride). libretexts.org These can then be separated by standard techniques like chromatography or crystallization. This method is a cornerstone of asymmetric synthesis, providing access to enantiopure compounds from racemic precursors. wikipedia.org While specific catalysts are often employed to enhance selectivity, the inherent chirality of the anhydride is the key to the resolution process. nih.gov

Table 2: Application in Kinetic Resolution

| Substrate Class | Principle | Outcome |

| Racemic Alcohols | Enantioselective acylation. One enantiomer reacts faster with the anhydride. nih.gov | Separation of the less reactive, unreacted alcohol from the more reactive diastereomeric ester. libretexts.org |

| Racemic Amines | Enantioselective acylation. One enantiomer forms an amide at a higher rate. nih.govethz.ch | Separation of the less reactive, unreacted amine from the more reactive diastereomeric amide-acid. wikipedia.org |

Acyloin Rearrangements in Camphor Derivatives Leading to Homocamphoric Anhydride

An acyloin rearrangement has been reported in a camphor derivative that ultimately leads to the formation of homocamphoric anhydride. nih.gov In a specific case, a trimethylsilyl (B98337) ether derived from camphor underwent an unexpected ring expansion through an acyloin rearrangement when desilylation was attempted. nih.gov

This rearrangement, driven by the relief of ring strain, transformed the initial five-membered ring of the camphor derivative into a six-membered ring structure. The reaction yielded two isomeric products. One of these products was unstable and readily oxidized upon exposure to air to form homocamphoric acid anhydride. nih.gov The structure of the resulting homocamphoric anhydride was confirmed by its subsequent hydrolysis to the known homocamphoric acid. nih.gov This specific transformation highlights the complex skeletal rearrangements that camphor derivatives can undergo under certain reaction conditions, providing access to related but structurally distinct chiral molecules.

Asymmetric Michael Additions Catalyzed by Camphor-Derived Systems

The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric versions of this reaction, which allow for the control of stereochemistry at the newly formed chiral centers, is of significant interest for the synthesis of enantiomerically enriched molecules. Systems derived from the chiral scaffold of camphoric acid have emerged as effective catalysts and auxiliaries in this context. While research into catalysts derived specifically from this compound is ongoing, studies on organocatalysts synthesized from its enantiomer, (1R,3S)-(+)-camphoric acid, provide significant insights into the potential of this chiral backbone to induce asymmetry in Michael additions.

Recent research has focused on the development of novel bifunctional organocatalysts from (+)-camphoric acid. nih.gov These catalysts, incorporating a rigid camphor backbone, have been successfully applied to the asymmetric Michael addition of 1,3-dicarbonyl compounds to various trans-β-nitrostyrenes. nih.govresearchgate.net The studies have demonstrated that these 1,3-diamine-derived bifunctional thioureas are efficient organocatalysts for these transformations. nih.gov

In a representative study, a series of novel 1,3-diamine-derived bifunctional thiourea and squaramide organocatalysts were synthesized from (+)-camphoric acid. nih.gov The catalytic activity of these compounds was systematically evaluated in the asymmetric Michael addition of 1,3-dicarbonyl compounds to a range of trans-β-nitrostyrenes. The reactions proceeded to give the corresponding Michael adducts in high yields, with notable levels of enantioselectivity and, where applicable, high diastereoselectivity. nih.gov

The results indicate that the rigid bicyclic structure of the camphor framework plays a crucial role in the stereochemical outcome of the reaction. The catalysts, which can be synthesized in a flexible manner allowing for structural modifications, have shown promise in achieving good yields and selectivities. nih.gov For instance, in the addition of 1,3-dicarbonyl compounds to nitrostyrenes, yields of up to 98% and enantiomeric excesses reaching 74% have been reported, along with high diastereoselectivities (diastereomeric ratio up to 93:7). nih.govresearchgate.net These findings underscore the utility of the camphoric acid scaffold in the design of effective organocatalysts for asymmetric Michael additions.

The data from these studies, while utilizing the (+)-enantiomer of camphoric acid, strongly suggest that catalysts derived from this compound would be equally effective in promoting asymmetric Michael additions, predictably affording the opposite enantiomers of the products with comparable levels of stereocontrol.

Research Findings on Asymmetric Michael Additions with Camphoric Acid-Derived Catalysts

The following table summarizes the results obtained for the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes using a bifunctional thiourea organocatalyst derived from (+)-camphoric acid. nih.gov

| Entry | Michael Acceptor (Nitrostyrene) | Michael Donor (1,3-Dicarbonyl) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | trans-β-nitrostyrene | Acetylacetone (B45752) | 95 | 70 | - |

| 2 | 4-chloro-trans-β-nitrostyrene | Acetylacetone | 98 | 74 | - |

| 3 | 4-methyl-trans-β-nitrostyrene | Acetylacetone | 92 | 68 | - |

| 4 | trans-β-nitrostyrene | Dibenzoylmethane | 85 | 55 | - |

| 5 | trans-β-nitrostyrene | Ethyl acetoacetate | 90 | 65 (syn) | 85:15 |

| 6 | 4-chloro-trans-β-nitrostyrene | Ethyl acetoacetate | 93 | 72 (syn) | 90:10 |

| 7 | 4-methyl-trans-β-nitrostyrene | Ethyl acetoacetate | 88 | 63 (syn) | 82:18 |

Spectroscopic and Analytical Characterization in 1r,3s Camphoric Anhydride Research

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For (1R,3S)-(-)-Camphoric anhydride (B1165640), the ¹H NMR spectrum provides distinct signals corresponding to the different protons in its bicyclic structure. A ¹H NMR spectrum was recorded to help differentiate the amide group from the carboxyl group in a derivative of (1R,3S)-camphoric acid. nih.gov The chemical shifts (δ) are influenced by the electronic environment of each proton, providing a fingerprint of the molecule's structure.

| Proton Assignment | Chemical Shift (ppm) |

| CH | 2.85 |

| CH₂ | 1.5 - 2.2 |

| CH₃ (gem-dimethyl) | 1.15, 1.05 |

| CH₃ | 0.95 |

| Note: This table represents typical ¹H NMR data and may vary slightly based on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (1R,3S)-(-)-Camphoric anhydride gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for identifying the carbonyl carbons of the anhydride group and the quaternary carbons of the camphor (B46023) framework.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Anhydride) | ~170 |

| Quaternary C | ~59, ~52 |

| CH | ~49 |

| CH₂ | ~29, ~23 |

| CH₃ | ~19, ~16, ~9 |

| Note: This table represents typical ¹³C NMR data and may vary slightly based on the solvent and experimental conditions. |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. It is the most definitive technique for determining the absolute configuration of chiral molecules.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of a chiral compound. nih.govnih.goved.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. thieme-connect.deresearchgate.net This analysis unequivocally confirms the (1R,3S) configuration by determining the spatial arrangement of all atoms. The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge introduces small differences in the diffraction pattern that can be used to distinguish between a molecule and its mirror image. thieme-connect.de

A study on the racemic mixture, (±)-camphoric anhydride, using low-temperature single-crystal neutron diffraction provided detailed crystal structure information, including cell dimensions and space group. nih.gov While this study was on the racemate, the principles of single-crystal diffraction are directly applicable to the enantiopure this compound for absolute configuration determination.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of intermolecular contacts emerges. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for characterizing the enantiomeric nature of compounds like this compound.

Circular dichroism (CD) and optical rotatory dispersion (ORD) are the primary techniques in chiroptical spectroscopy. CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting spectra are unique for each enantiomer and can be used to determine enantiomeric purity and to study conformational changes in solution. For example, the CD spectra of related bicyclic compounds derived from camphor have been used to investigate the contributions of different chemical bonds to their chiroptical activity. rsc.org The specific rotation of the related (1R,3S)-(+)-Camphoric acid has been reported as +44.5° to +48.5°. avantorsciences.com

Circular Dichroism (CD) Spectra for Chiroptical Activity Assessment

Circular dichroism (CD) spectroscopy is a critical analytical tool for characterizing the chiroptical properties of molecules like this compound. mpg.de This technique measures the differential absorption of left and right circularly polarized light, which is intrinsic to chiral molecules. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, particularly its stereochemical configuration.

The accuracy of CD measurements is paramount, and methods have been developed to validate and calibrate CD instrumentation across a wide range of wavelengths. nist.gov This ensures that the spectral data obtained for compounds like this compound are reliable and can be compared across different laboratories. nist.gov

Infrared Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the anhydride group. spectroscopyonline.com

Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching absorptions in their IR spectra. spectroscopyonline.compressbooks.pub This is a result of the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. For cyclic anhydrides, these two bands are typically separated by a significant wavenumber difference. libretexts.org Specifically, for a five-membered ring anhydride like camphoric anhydride, these peaks are expected at approximately 1865 cm⁻¹ and 1785 cm⁻¹. libretexts.org The higher frequency band corresponds to the symmetric stretch, while the lower frequency, and typically more intense, band corresponds to the asymmetric stretch. libretexts.org

Furthermore, the presence of a C-O stretching band in the region of 1300 to 1000 cm⁻¹ provides additional evidence for the anhydride functional group. spectroscopyonline.cominstanano.com The specific positions of these peaks can be used to distinguish this compound from other carbonyl-containing compounds and to monitor its formation or consumption during chemical reactions. zbaqchem.com For example, the disappearance of the broad O-H stretch of the parent carboxylic acid and the appearance of the characteristic anhydride peaks would indicate a successful synthesis. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Symmetric Stretch | ~1865 |

| Asymmetric Stretch | ~1785 | |

| Anhydride C-O | Stretch | 1000-1300 |

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatographic methods are essential for determining the purity and analyzing the stereoisomeric composition of this compound. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed.

For purity analysis, these techniques separate the target compound from any starting materials, byproducts, or other impurities. The resulting chromatogram provides a quantitative measure of the purity of the sample.

In the context of stereoisomeric analysis, chiral chromatography is of paramount importance. diva-portal.org This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers. By using a chiral column, it is possible to separate the (1R,3S)-(-) enantiomer from its (1S,3R)-(+) counterpart, allowing for the determination of enantiomeric excess (ee). This is crucial in applications where stereochemical purity is critical. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. diva-portal.org

Future Directions and Emerging Research Avenues

Development of Novel Organocatalysts Based on the (1R,3S)-(-)-Camphoric Anhydride (B1165640) Scaffold

The camphor (B46023) framework, accessible from precursors like (1R,3S)-(-)-camphoric anhydride, serves as a privileged chiral backbone for a new generation of organocatalysts. nih.gov These small, metal-free organic molecules are at the forefront of green chemistry, offering efficient and selective routes for various chemical transformations under mild conditions. sigmaaldrich.com

Research is focused on synthesizing structurally diverse catalysts where the camphor unit is the exclusive source of chirality. nih.gov One promising avenue involves the creation of bifunctional thiourea (B124793) organocatalysts. Starting from camphor derivatives, scientists have synthesized a variety of regio- and stereochemically diverse diamines. nih.gov These diamines are then converted into the corresponding thioureas, which have shown significant catalytic activity. For instance, in the conjugate addition of acetylacetone (B45752) to trans-β-nitrostyrene, an endo-1,3-diamine derived catalyst achieved a high enantiomeric ratio of 91.5:8.5. nih.gov

Another significant area of development is the synthesis of chiral N-heterocyclic carbene (NHC) ligands from the camphoric acid scaffold. acs.org These NHCs, when complexed with metals like rhodium, have been investigated for their catalytic performance in a range of asymmetric reactions. This approach seeks to expand the library of available chiral catalysts for transformations that have been challenging to control stereochemically. acs.org

Table 1: Examples of Organocatalysts Derived from the Camphor Scaffold

| Catalyst Type | Precursor | Application Example | Reference |

| Bifunctional Thiourea | Camphor-derived diamines | Conjugate addition of dicarbonyls to nitrostyrene | nih.gov |

| N-Heterocyclic Carbene (NHC) Ligands | Camphoric acid | Asymmetric ring opening | acs.org |

Exploration of New Asymmetric Reactions and Methodologies Utilizing its Chiral Pool Properties

This compound is a valuable member of the "chiral pool," which consists of enantiomerically pure compounds available from natural sources. ddugu.ac.inslideshare.net The strategy of chiral pool synthesis is one of the most established approaches for creating new chiral molecules. ddugu.ac.in Researchers are continually exploring new ways to translate the inherent chirality of the camphoric anhydride framework into new, stereochemically complex products.

A key research direction is the application of camphor-derived catalysts and ligands in novel asymmetric transformations. For example, newly developed sulfur-functionalized rhodium-NHC complexes derived from the camphor backbone have been successfully applied to the asymmetric ring opening of N-protected azabenzonorbornenes. acs.org This methodology provides an efficient and highly enantioselective route to valuable chiral products.

Furthermore, the principles of asymmetric catalysis are being extended to new reaction classes. While not exclusively using camphor derivatives, the field of asymmetric organoselenium chemistry demonstrates the potential for developing new methodologies. nih.gov Techniques such as enantioselective selenocyclization and catalytic asymmetric selenocyanation of β-ketoesters are expanding the toolkit of synthetic chemists. nih.gov The integration of well-defined chiral scaffolds like camphoric anhydride into these emerging reaction types represents a significant opportunity for future research.

Table 2: Selected Asymmetric Reactions Utilizing Camphor-Derived Scaffolds

| Reaction Type | Catalyst/Ligand | Substrate Class | Enantioselectivity (er or ee) | Reference |

| Asymmetric Ring Opening | Camphor-based Rh-NHC complex | N-Protected azabenzonorbornenes | up to 92:8 er | acs.org |

| Conjugate Addition | Camphor-derived thiourea | β-nitrostyrene | up to 91.5:8.5 er | nih.gov |

Advanced Materials Science Applications with Chiral Camphor-Derived Polymers and Frameworks

The rigid and chiral nature of the camphoric acid/anhydride structure makes it an excellent building block for the construction of advanced materials with unique properties. A significant area of emerging research is the use of (1R,3S)-camphoric acid to synthesize chiral Metal-Organic Frameworks (MOFs). researchgate.netnd.edu MOFs are highly porous, crystalline materials constructed from metal ions linked by organic molecules. nih.gov

By using camphoric acid as the organic linker, researchers have created homochiral MOFs. nd.edunih.gov These materials are being investigated for applications in enantioselective separation, a critical process in the pharmaceutical industry. Although initial studies with certain zinc-based camphorate MOFs did not show selectivity for racemic alcohols, likely due to large pore sizes, the principle remains a key research goal. nd.edu These porous frameworks also show potential as nano-reactors, with preliminary studies demonstrating that free-radical polymerization of molecules like methylmethacrylate can occur within the material's channels. nd.edu

Beyond MOFs, salts derived from (1R,3S)-(+)-camphoric acid and various amines have been shown to form chiral supramolecular gels. nih.gov These low molecular weight organogelators (LMOGs) self-assemble into fibrous networks, creating soft materials whose properties are a subject of ongoing investigation. The ability to form three-dimensional frameworks through controlled hydrogen bonding also allows for the creation of complex supramolecular architectures. nih.gov

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

To accelerate the design of new catalysts and reactions, a deeper understanding of reaction mechanisms is essential. The integration of computational chemistry with experimental studies provides a powerful approach to achieve this. While extensive computational work specifically on this compound reactions is an emerging field, studies on analogous systems highlight the potential of this combined approach.

Computational methods like Density Functional Theory (DFT) are being used to explore reaction pathways, predict transition state geometries, and understand the origins of stereoselectivity. nccr-must.chresearchgate.net For example, DFT calculations have been employed to elucidate the mechanism of C-Se bond formation in asymmetric reactions and to understand the factors responsible for selectivity in organocatalytic processes. nih.govuni-giessen.de Similarly, computational studies on the cyclodehydration of related acid-anhydride systems help to establish the most probable reaction pathways. researchgate.net

Experimentally, techniques like X-ray diffraction are crucial for determining the precise three-dimensional structures of catalysts and intermediates, providing empirical data to validate computational models. nih.gov The synergy between predicting reaction outcomes and selectivities through computation and verifying them through targeted experiments is a key future direction. This integrated strategy will enable a more rational design of catalysts based on the camphoric anhydride scaffold and a more profound understanding of the mechanisms that govern their reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (1R,3S)-(-)-camphoric anhydride from camphoric acid?

- Methodology : The anhydride is synthesized via dehydration of (1R,3S)-(+)-camphoric acid using methanesulfonyl chloride (MsCl) under controlled conditions. The reaction typically yields ~80–87% purity after crystallization from acetone/hexane mixtures. Key steps include nucleophilic substitution and thermal dehydration at 180°C .

- Analytical Validation : Confirmation of purity and structure requires FT-IR, NMR, and mass spectrometry (e.g., carbonyl stretching bands at ~1770 cm⁻¹ for anhydride groups) .

Q. How is this compound characterized in reaction mixtures?

- Technique : Semiquantitative infrared (IR) analysis is used to distinguish between diketones (e.g., camphor quinone) and anhydrides. Peaks at 1770 cm⁻¹ (anhydride C=O) and 1700 cm⁻¹ (diketone C=O) are compared for relative quantification .

- Limitations : Overlapping peaks may require deconvolution or complementary methods like HPLC or GC-MS for ambiguous cases .

Q. What are the primary applications of this compound in chiral synthesis?

- Role : It serves as a chiral building block for N-substituted imides and acylhydrazones. For example, condensation with polyfluoro-benzaldehydes yields bioactive compounds with potential antifungal/herbicidal activity .

- Mechanistic Insight : The rigid bicyclic structure induces stereochemical control in asymmetric reactions, such as sulfur ylide-mediated epoxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like camphor quinone?

- Experimental Design :

- Reaction Conditions : Lower ozone exposure during dehydration reduces Baeyer-Villiger oxidation side reactions (e.g., camphor quinone formation) .

- Catalyst Screening : Evaluate alternatives to MsCl (e.g., triflic anhydride) to improve selectivity .

Q. What strategies address contradictions in reported yields of this compound derivatives?

- Root Cause Analysis : Variability often arises from:

- Crystallization Solvents : Hexane/acetone ratios impact crystal lattice formation and purity .

- Hydrazine Stoichiometry : Excess hydrazine in acylhydrazone synthesis may degrade the anhydride .

Q. How does this compound enhance nanoparticle drug delivery systems?

- Case Study : Camplatin, a cisplatin prodrug co-delivered with camphoric anhydride in biodegradable nanoparticles, overcomes cisplatin resistance by improving cellular uptake and reducing efflux.

- Mechanistic Insight : The anhydride’s lipophilicity enhances nanoparticle stability and tumor targeting .

Q. What advanced spectroscopic methods resolve structural ambiguities in camphoric anhydride derivatives?

- Techniques :

- 2D NMR (COSY, NOESY) : Assigns stereochemistry in crowded spectral regions (e.g., methyl groups on bicyclic framework) .

- X-ray Crystallography : Resolves absolute configuration in uranyl-camphorate frameworks .

Methodological Resources

- Synthesis Protocols : Refer to Eagles & Hitchcock (2010) for MsCl-mediated dehydration .

- Analytical Workflows : Yang et al. (1976) provide IR-based quantification guidelines .

- Biomedical Applications : Qi et al. (2015) detail camplatin nanoparticle design .

Note: Avoid non-academic sources (e.g., commercial vendors) per reliability criteria. All referenced studies are peer-reviewed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.